molecular formula C16H18N6O4 B12053434 4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 478253-20-2

4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12053434
CAS No.: 478253-20-2
M. Wt: 358.35 g/mol
InChI Key: NIESMGKSSIYDMJ-RQZCQDPDSA-N
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Description

7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a molecular formula of C17H20N6O4. This compound is known for its unique structure, which combines a purine base with a hydrazinyl and methoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the hydroxyethyl group. The methoxybenzylidene hydrazinyl group is then added through a series of condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound consistently and reliably.

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methoxybenzylidene group can be reduced to form the corresponding methoxybenzyl group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the methoxybenzylidene group may produce methoxybenzyl derivatives.

Scientific Research Applications

7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Hydroxyethyl)-8-(2-(4-methoxyphenyl)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzyl)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

478253-20-2

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

7-(2-hydroxyethyl)-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H18N6O4/c1-21-13-12(14(24)19-16(21)25)22(7-8-23)15(18-13)20-17-9-10-3-5-11(26-2)6-4-10/h3-6,9,23H,7-8H2,1-2H3,(H,18,20)(H,19,24,25)/b17-9+

InChI Key

NIESMGKSSIYDMJ-RQZCQDPDSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCO

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCO

Origin of Product

United States

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